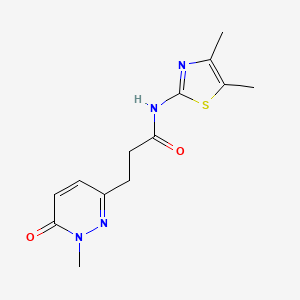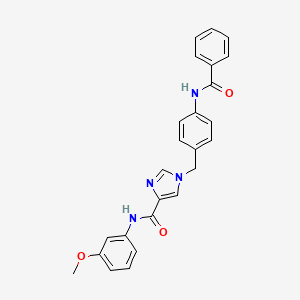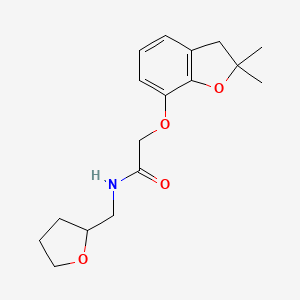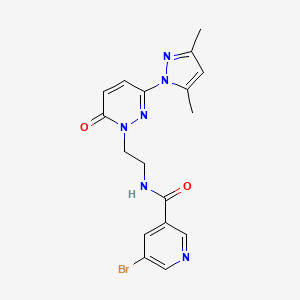
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide, also known as MPBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPBA is a triazole-based compound that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
Drug Research and Development
The triazole ring present in this compound is a common feature in many pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This structural motif is associated with a range of biological activities, making it a valuable scaffold in drug discovery . The compound’s potential for modification allows for the development of new drugs with improved efficacy and safety profiles.
Organic Synthesis
Triazoles, such as the one in the compound , are often used in organic synthesis as building blocks for more complex molecules. They can serve as intermediates in the synthesis of various heterocyclic compounds, which are crucial in the creation of new materials and active pharmaceutical ingredients .
Polymer Chemistry
In polymer chemistry, the triazole unit can be utilized to create polymers with specific properties, such as increased thermal stability or novel functionalities. The incorporation of triazole into polymers can lead to materials with unique mechanical and chemical properties suitable for industrial applications .
Supramolecular Chemistry
The triazole ring’s ability to participate in hydrogen bonding makes it an excellent candidate for use in supramolecular assemblies. These structures have potential applications in the development of nanoscale devices and materials .
Bioconjugation
Triazoles are often used in bioconjugation strategies due to their stability and biocompatibility. They can be used to attach various functional groups to biomolecules, which is useful in the development of targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
The electronic structure of triazoles allows them to be used in fluorescent imaging applications. By modifying the triazole core, researchers can develop probes that are specific to certain biological targets, aiding in the visualization of cellular processes .
Chemical Biology
In chemical biology, triazoles can be used to modulate biological systems. They can act as inhibitors or activators of enzymes, receptors, and other proteins, providing insights into biological pathways and potential therapeutic targets .
Materials Science
The robustness of the triazole ring makes it suitable for the development of new materials with desired properties, such as conductivity, flexibility, or biodegradability. This can lead to advancements in electronics, packaging, and environmental technology .
Propiedades
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12(2)14(10-19-16-8-9-17-19)18-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRCYVOHXKRDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
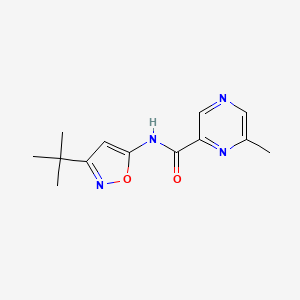
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
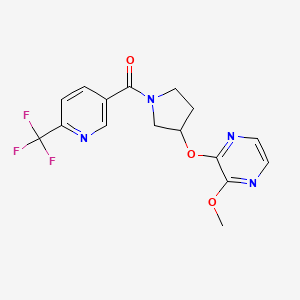
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

